2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride

Description

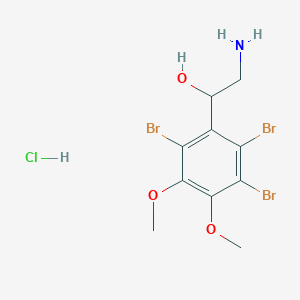

2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol hydrochloride is a halogenated phenethylamine derivative characterized by a unique substitution pattern: three bromine atoms at positions 2, 3, and 6 of the aromatic ring, coupled with methoxy groups at positions 4 and 3. The ethanolamine backbone includes an amino group and a hydroxyl group, forming a β-amino alcohol structure. This compound is structurally related to psychoactive phenethylamines but distinguishes itself through its high bromination density, which likely influences its physicochemical properties (e.g., molecular weight, lipophilicity) and pharmacological behavior .

Properties

IUPAC Name |

2-amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br3NO3.ClH/c1-16-9-7(12)5(4(15)3-14)6(11)8(13)10(9)17-2;/h4,15H,3,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZYEIMZVJPJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)C(CN)O)Br)Br)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br3ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride typically involves multiple steps, starting with the bromination of a phenol derivative followed by methylation and subsequent introduction of the aminoethanol group. The reaction conditions often require the use of strong brominating agents, methylation reagents, and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of automated systems for the addition of reagents and precise control of reaction parameters helps in achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride is utilized in various scientific research fields due to its unique chemical structure and properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,3,6-tribromo-4,5-dimethoxyphenyl)ethanol; hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological system being studied.

Comparison with Similar Compounds

(a) 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol Hydrochloride

- Structure : Bromine at position 4; methoxy groups at 2 and 4.

- Key Differences : Lacks bromine at positions 3 and 6, resulting in lower molecular weight (MW: ~322 g/mol vs. ~460 g/mol for the tribromo analog).

- Pharmacology: Acts as a metabolite of midodrine (a vasopressor) and has been identified as a bioactive derivative . Unlike the tribromo compound, it lacks hallucinogenic properties, likely due to reduced halogenation and receptor affinity .

(b) bk-2C-B (β-Keto-2C-B)

- Structure: β-Ketone group replaces the ethanolamine backbone; bromine at position 3.

- Key Differences : The ketone group increases metabolic stability but reduces polar interactions compared to the hydroxyl group in the target compound. Pyrolysis studies show bk-2C-B generates brominated byproducts, suggesting similar thermal degradation pathways for halogenated analogs .

Non-Brominated Analogs

(a) 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Hydrochloride

(b) 4-Bromo-2,5-dimethoxyamphetamine (DOB)

- Key Differences: The amphetamine structure enhances CNS penetration and serotonin receptor (5-HT2A) agonism, leading to potent hallucinogenic effects at 0.1–0.2 mg/kg in humans. The tribromo compound’s ethanolamine backbone likely reduces CNS activity but may enhance peripheral α-adrenergic effects .

Physicochemical and Pharmacological Data

*logP values estimated using ChemAxon software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.